molecular formula C16H12ClNO3 B1668000 Benoxaprofen CAS No. 51234-28-7

Benoxaprofen

Cat. No.: B1668000
CAS No.: 51234-28-7
M. Wt: 301.72 g/mol
InChI Key: MITFXPHMIHQXPI-UHFFFAOYSA-N
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Description

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States of America. The compound has the chemical formula C16H12ClNO3 and was primarily used to treat conditions such as rheumatoid arthritis and osteoarthritis .

Biochemical Analysis

Biochemical Properties

Benoxaprofen interacts with various enzymes and proteins in the body. It has inhibitory effects on the lipoxygenase and cyclo-oxygenase pathways . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by modifying leucocyte function, especially the migration of monocytes which perpetuate the inflammatory process . This impact on cell signaling pathways, gene expression, and cellular metabolism is significant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition or activation of enzymes . It also causes changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound is well absorbed after oral administration to man .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Single-dose studies in several animal species have shown that the compound is well absorbed after oral administration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . The exact nature of these interactions is still being studied .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . Its effects on localization or accumulation are significant .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benoxaprofen involves multiple steps. One common method includes the reaction of N-(5-acetyl-2-hydroxyphenyl)-4-chlorobenzamide with a base in the presence of a catalyst to yield 1-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)ethanone. This intermediate is then further reacted to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Benoxaprofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and light, which facilitate photodegradation.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Benoxaprofen is structurally similar to other non-steroidal anti-inflammatory drugs such as ketoprofen, suprofen, and tiaprofenic acid. it is unique in its phototoxic potential and its specific inhibition of the lipoxygenase pathway . Other similar compounds include:

This compound’s unique combination of properties and its specific mechanism of action make it a compound of significant interest in both pharmaceutical research and clinical applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFXPHMIHQXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate)
Record name Benoxaprofen [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID4022650
Record name Benoxaprofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-28-7, 67434-14-4
Record name Benoxaprofen
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Record name Benoxaprofen
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Record name Benoxaprofen
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Record name Benoxaprofen
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Record name (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid
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Record name BENOXAPROFEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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